molecular formula C28H26BrClN4O4S B2801881 4-((6-bromo-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 689227-22-3

4-((6-bromo-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2801881
M. Wt: 629.95
InChI Key: NCKBONISCFDZBI-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with multiple functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazolinone ring, the introduction of the bromo and chloro substituents, and the attachment of the benzylamino and methoxyethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromo and chloro substituents might be susceptible to nucleophilic substitution reactions, while the carbonyl groups in the quinazolinone ring might undergo addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings would likely make the compound relatively high in molecular weight and low in volatility.


Scientific Research Applications

Synthesis and Pharmacological Activities

Research has shown that derivatives of 6-bromoquinazolinones, which share structural similarities with the compound , are synthesized for their notable pharmacological importance. These derivatives have been explored for various biological activities including anti-inflammatory, analgesic, and antibacterial activities. The synthesis process involves multiple steps, starting from known precursors to obtain the desired quinazolinone derivatives, which are then subjected to pharmacological screening to determine their efficacy in comparison with standard drugs (Ch. Rajveer et al., 2010).

Antitumor Activity

Quinazolinone compounds have also been investigated for their antitumor activity. The synthesis of thiophene analogues of chloro-dideazafolic acid, structurally related to the chemical compound of interest, has shown inhibitory effects on tumor cell growth in culture. These analogues target specific biochemical pathways, suggesting a potential for development into anticancer agents. The structure-activity relationship (SAR) studies provide insight into the molecular basis of their antitumor effects, with some compounds exhibiting significant cytotoxicity against human leukemic cell lines (R. Forsch, Joel E. Wright, A. Rosowsky, 2002).

Antibacterial Activity

Additionally, the synthesis of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles related to the given chemical structure has been carried out with the aim of evaluating their antibacterial activity. These compounds, through a series of chemical reactions, have been designed to target resistant bacterial strains, showcasing the versatility of quinazolinone derivatives in addressing microbial infections. The studies highlight the structure-dependent activity of these molecules against various strains of bacteria, underscoring the potential for developing new antimicrobial agents (I. Singh et al., 2010).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties would need to be assessed through laboratory testing and risk assessment.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its potential applications in fields such as medicinal chemistry or materials science.


Please note that this is a general analysis based on the structure of the compound and the presence of certain functional groups. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

4-[[6-bromo-2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrClN4O4S/c1-38-13-12-31-26(36)19-8-6-18(7-9-19)16-34-27(37)22-14-21(29)10-11-24(22)33-28(34)39-17-25(35)32-15-20-4-2-3-5-23(20)30/h2-11,14H,12-13,15-17H2,1H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKBONISCFDZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-bromo-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

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